molecular formula C19H21N5O2 B2565842 8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899398-84-6

8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2565842
CAS No.: 899398-84-6
M. Wt: 351.41
InChI Key: BFXDGFXJBXACSM-UHFFFAOYSA-N
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Description

8-(3,5-Dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine-dione core. Key structural features include:

  • A 3,5-dimethylphenyl substituent at position 8 of the purine ring.
  • Methyl groups at positions 1, 3, 6, and 7, which enhance lipophilicity and metabolic stability.
  • A bicyclic system that facilitates interactions with biological targets such as receptors and enzymes.

The dimethylphenyl group may optimize receptor binding affinity and selectivity, while multiple methyl groups likely improve pharmacokinetic properties .

Properties

IUPAC Name

6-(3,5-dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-10-7-11(2)9-14(8-10)23-12(3)13(4)24-15-16(20-18(23)24)21(5)19(26)22(6)17(15)25/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXDGFXJBXACSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(3,5-Dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[2,1-f]purine core with multiple methyl and phenyl substitutions. Its molecular formula is C18H22N4O2C_{18}H_{22}N_4O_2, and it exhibits lipophilic characteristics that may influence its bioavailability and interaction with biological targets.

Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic properties. A study synthesized various derivatives and evaluated their affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. Notably, certain derivatives demonstrated potent receptor binding and exhibited greater efficacy than traditional anxiolytics like diazepam in animal models .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
Antidepressant5-HT1A receptor agonism
AnxiolyticMixed receptor activity (5-HT1A/5-HT7)
PDE InhibitionWeak inhibition of PDE4B and PDE10A

Lipophilicity and Metabolic Stability

The lipophilicity of the compound was assessed using micellar electrokinetic chromatography (MEKC), which is crucial for predicting absorption and distribution in vivo. The metabolic stability was evaluated using human liver microsomes (HLM), indicating that certain derivatives maintain stability which could enhance their therapeutic potential .

Study on Antidepressant Efficacy

In a pharmacological study involving forced swim tests in mice, selected derivatives of the compound displayed significant antidepressant effects. The study compared the efficacy of these compounds against established antidepressants, demonstrating superior performance in reducing immobility time in the test subjects .

Anxiety Models

The same study also explored the anxiolytic effects through elevated plus maze tests. Results indicated that specific derivatives not only reduced anxiety-like behaviors but did so at lower doses compared to traditional treatments. This suggests a promising avenue for developing new anxiolytic agents based on this compound's structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione family, which has been extensively studied for diverse therapeutic applications. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight Key Targets Biological Activity
Target Compound : 8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-... 8: 3,5-dimethylphenyl; 1,3,6,7: methyl ~400 Da (estimated) Not explicitly reported Likely modulates CNS or kinase pathways (inferred from analogs)
CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-...) 8: 2-aminophenyl; 3: butyl; 1,6,7: methyl 395.4 Da PPARγ Induces apoptosis in NSCLC cells via ROS production, MMP collapse, and caspase-3 activation
Compound 3i (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-...) 8: piperazinylpentyl with 2-fluorophenyl; 1,3,7: methyl ~550 Da 5-HT1A/5-HT7 receptors Antidepressant activity (2.5–5 mg/kg in FST), moderate metabolic stability
AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-...) 8: piperazinylbutyl with 2-fluorophenyl; 1,3: methyl ~500 Da 5-HT1A receptors Antidepressant effect (partial 5-HT1A agonism), better brain penetration vs. AZ-861
ALTA_2 (8-(4-hydroxybutyl)-1-methyl-7-phenyl-...) 8: 4-hydroxybutyl; 7: phenyl; 1: methyl 353 Da EphB4 kinase EphB4 inhibition (Ki = 2.7–2.9 μM), moderate kinase selectivity

Key Findings from Comparative Studies

Substituent Impact on Target Selectivity: Aromatic vs. Aliphatic Groups: The 3,5-dimethylphenyl group in the target compound may favor interactions with hydrophobic binding pockets (e.g., kinase active sites or GPCRs), similar to CB11’s 2-aminophenyl group enhancing PPARγ binding . Piperazine Derivatives: Compounds like 3i and AZ-853 utilize arylpiperazinylalkyl chains to achieve high 5-HT1A/7 receptor affinity, whereas the target compound’s dimethylphenyl group lacks this flexibility, suggesting divergent therapeutic applications .

Methylation and Pharmacokinetics :

  • Multiple methyl groups (e.g., at positions 1, 3, 6, 7) in the target compound likely improve metabolic stability compared to analogs like AZ-861, which showed lipid metabolism disturbances due to its trifluoromethylphenyl group .

Kinase Inhibition: Structural similarity to ALTA2 suggests possible kinase inhibitory activity, though the dimethylphenyl group’s steric bulk may reduce potency compared to ALTA2’s smaller substituents .

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